4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14(2)11-12-24-19-9-8-18(13-16(19)5-10-20(24)25)23-21(26)15-3-6-17(22)7-4-15/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDNTWGQKHDOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Chemical Formula : CHFNO
The compound features a fluorine atom which can influence its lipophilicity and binding affinity to biological targets. The presence of the tetrahydroquinoline moiety suggests potential interactions with various receptors, including those related to neurotransmission and pain modulation.
1. Pharmacological Properties
Studies indicate that compounds with similar structures often exhibit various pharmacological effects:
- Antidepressant Activity : Compounds containing tetrahydroquinoline structures have shown promise as antidepressants by modulating neurotransmitter levels.
- Analgesic Effects : Some derivatives have been investigated for their pain-relieving properties, potentially acting on opioid receptors or other pain pathways.
- Neuroprotective Effects : Certain analogs have demonstrated neuroprotective capabilities in models of neurodegenerative diseases.
2. Structure-Activity Relationships (SAR)
The biological activity of 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be analyzed through SAR studies:
| Structural Feature | Influence on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and receptor binding |
| Tetrahydroquinoline Ring | Contributes to receptor interaction profiles |
| Isopentyl Group | May enhance selectivity for specific targets |
Research indicates that modifications in the alkyl chain length and branching can significantly affect the compound's efficacy and selectivity.
3. Potential Therapeutic Applications
Based on its structure and related compounds, potential therapeutic applications include:
- Neurological Disorders : Targeting neurotransmitter systems for conditions like depression or anxiety.
- Pain Management : Acting as a novel analgesic agent.
- Cancer Therapy : Investigating its effects on cancer cell lines could reveal cytotoxic properties.
Study 1: Analgesic Properties
A study examining tetrahydroquinoline derivatives reported significant analgesic effects in rodent models. The mechanism was attributed to modulation of the opioid system, suggesting that similar compounds like 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may also exhibit such properties.
Study 2: Neuroprotective Effects
Research on related compounds indicated neuroprotective effects against oxidative stress in neuronal cell cultures. The ability to scavenge free radicals could be a key mechanism for neuroprotection.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares a tetrahydroquinoline-benzamide scaffold with several analogs, differing primarily in substituents on the quinoline ring and benzamide moiety. Below is a comparative analysis based on structural features and inferred properties:
Table 1: Structural and Functional Group Comparisons
*Molecular weights are calculated based on structural formulae.
Key Observations:
The trifluoromethyl group in adds strong electron-withdrawing effects, likely improving metabolic stability but reducing solubility.
Electronic and Steric Profiles :
- The para-fluoro substituent (target compound and ) enhances electronic density modulation in the benzamide ring, influencing binding affinity to target proteins.
- The piperidinylethyl chain in introduces a basic nitrogen, possibly improving solubility and enabling ionic interactions in biological targets.
The methyl group in may reduce steric hindrance compared to bulkier substituents like isopentyl or benzyl.
Research Findings and Limitations
- Data Gaps : The provided sources lack experimental data (e.g., binding affinities, solubility, or pharmacokinetics) for direct empirical comparisons.
- Inferred Properties : Substituent trends suggest that the target compound balances lipophilicity and electronic effects, making it a candidate for further optimization in drug discovery pipelines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and what analytical techniques validate its purity?
- Synthesis : A plausible route involves coupling 4-fluorobenzoic acid derivatives (e.g., 4-fluorobenzoyl chloride) with the tetrahydroquinolin-6-amine precursor under Schotten-Baumann conditions or via carbodiimide-mediated coupling. Evidence from analogous benzamide syntheses suggests acetic acid or DMF as solvents with catalytic bases (e.g., triethylamine) .
- Validation : Confirm purity via HPLC (≥95%), FT-IR (amide C=O stretch ~1650 cm⁻¹), and NMR (e.g., ¹⁹F NMR for fluorine environment). Single-crystal X-ray diffraction (SXRD) provides definitive structural confirmation, as demonstrated for related benzamides .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
- Method : Use SXRD with SHELX software for refinement (e.g., SHELXL for small-molecule structures). For example, monoclinic space groups (e.g., P2₁/n) are common for similar compounds, with unit cell parameters derived from high-resolution data (θ range: 4–60°) .
- Interactions : Stabilized by N–H···O and O–H···O hydrogen bonds, weak C–H···F contacts, and π-π stacking (e.g., between quinoline and benzamide rings). Fluorine atoms often participate in short F···O contacts (~2.98 Å), influencing crystal packing .
Q. What preliminary biological assays are suitable to evaluate its pharmacological potential?
- Approach : Conduct in vitro assays for anti-inflammatory (COX-2 inhibition), anticancer (MTT assay on cancer cell lines), or antimicrobial activity (MIC against S. aureus or E. coli). Reference SAR studies of fluorinated benzamides showing enhanced bioavailability and target affinity .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., conformational flexibility) be reconciled with computational models?
- Analysis : Compare experimental SXRD data (e.g., torsional angles of the isopentyl chain) with DFT-optimized geometries. For example, discrepancies in dihedral angles >10° may indicate dynamic disorder or solvent effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals contacts) .
- Tools : Use Gaussian or ORCA for DFT calculations at the B3LYP/6-311G++(d,p) level. Match electrostatic potential maps with crystal packing motifs .
Q. What is the impact of fluorination on binding affinity in target proteins, and how can SAR studies optimize activity?
- SAR Strategy : Synthesize analogs with varied fluorine positions (e.g., 2-fluoro vs. 4-fluoro) or non-fluorinated controls. Test against enzymatic targets (e.g., kinases or proteases) via fluorescence polarization or SPR. Fluorine’s electronegativity often enhances binding through dipole interactions or metabolic stability .
- Case Study : SCYX-7158, a fluorinated benzoxaborole, shows improved antiparasitic activity due to fluorine’s electron-withdrawing effects and enhanced membrane permeability .
Q. How can solvent and temperature effects during synthesis be optimized using computational methods?
- Methodology : Apply COSMO-RS or DFT to predict solvent compatibility (e.g., DCM vs. THF) and reaction activation energies. For example, transition-state modeling identifies optimal temperatures for amide bond formation (e.g., 0–25°C to minimize side reactions) .
Q. What role do polymorphic forms play in bioavailability, and how can they be controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
